molecular formula C13H11NOS B10843484 4-(3-Methoxyphenylethynyl)-2-methylthiazole

4-(3-Methoxyphenylethynyl)-2-methylthiazole

Cat. No.: B10843484
M. Wt: 229.30 g/mol
InChI Key: OFMNNPTVFPHRMM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenylethynyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a methoxyphenylethynyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenylethynyl)-2-methylthiazole typically involves the reaction of 3-methoxyphenylacetylene with 2-methylthiazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the use of palladium(II) acetate and copper(I) iodide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenylethynyl)-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline or thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenylethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline or thiazolidine derivatives.

Scientific Research Applications

4-(3-Methoxyphenylethynyl)-2-methylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenylethynyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-2-methylthiazole
  • 4-(3-Methoxyphenylethynyl)-2-ethylthiazole
  • 4-(3-Methoxyphenylethynyl)-2-phenylthiazole

Uniqueness

4-(3-Methoxyphenylethynyl)-2-methylthiazole is unique due to the presence of the methoxyphenylethynyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential biological activities compared to similar compounds without this functional group.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

4-[2-(3-methoxyphenyl)ethynyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C13H11NOS/c1-10-14-12(9-16-10)7-6-11-4-3-5-13(8-11)15-2/h3-5,8-9H,1-2H3

InChI Key

OFMNNPTVFPHRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC(=CC=C2)OC

Origin of Product

United States

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